N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,3-dimethylphenyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Isoindole Derivative: The isoindole derivative can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid and an amine.
Amidation Reaction: The isoindole derivative is then reacted with 2,3-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring and the amide group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
Uniqueness
N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-6-10-16(12(11)2)20-17(22)13(3)21-18(23)14-8-4-5-9-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22) |
InChI Key |
OQGAGMPXKFLMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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